5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms. They are fundamental components of nucleic acids, vitamins, and numerous synthetic drugs .
Synthesis Analysis
Pyrimidines can be synthesized through several methods. One common approach involves the reaction of β-dicarbonyl compounds with amidines to form a pyrimidine core . Another method involves a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, and four carbon atoms. Substituents can be added at various positions on the ring, leading to a wide variety of pyrimidine derivatives .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions, including nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer . The reactivity of the substituents linked to the ring carbon and nitrogen atoms can also be explored .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines and their derivatives can vary widely depending on their specific structures. Factors such as the nature and position of substituents on the pyrimidine ring can significantly influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
A related compound, 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, has been prepared and showed significant larvicidal activity against larvae. This suggests the potential for compounds with similar structures, such as 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine, to be used in biological applications and pest control due to their significant activity (Gorle et al., 2016).
Material Science and Polymer Research
In material science, diamines similar to this compound have been used as monomers in the synthesis of photodegradative polyimides, which exhibit a positive working image upon light irradiation. This indicates potential applications in the development of light-responsive materials (Feng et al., 1997).
Chemical Synthesis and Drug Development
The compound has relevance in chemical synthesis, where similar pyrimidine derivatives serve as intermediates in the production of small molecule anticancer drugs. Such compounds offer a pathway for the development of novel therapeutic agents (Zhou et al., 2019).
Novel Synthetic Methods
Research into compounds like this compound facilitates the development of new synthetic methodologies. For example, beta-nitroenamines, closely related to our compound of interest, act as synthetic equivalents for unstable intermediates, enabling safer and more efficient syntheses of nitro compounds in organic media (Nishiwaki et al., 2004).
Mechanism of Action
Target of Action
It is known that pyrimidine analogs, which this compound is a part of, have significant biological applications
Mode of Action
It is known that the reactivities of the substituents linked to the ring carbon and nitrogen atoms in pyrimidine analogs play a crucial role in their biological applications .
Biochemical Pathways
Pyrimidine analogs are known to have significant biological applications, suggesting they interact with various biochemical pathways .
Result of Action
It is known that pyrimidine analogs have significant biological applications, suggesting they have notable effects at the molecular and cellular levels .
Future Directions
The field of pyrimidine chemistry continues to be an active area of research, with potential applications in areas such as drug discovery, materials science, and biochemistry. Future research will likely continue to explore the synthesis, reactivity, and biological activity of new pyrimidine derivatives .
Properties
IUPAC Name |
5-nitro-4-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N5O2/c11-4-1-6(13)7(2-5(4)12)17-10-8(18(19)20)9(14)15-3-16-10/h1-3H,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGKQRVYISASDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.